molecular formula C25H44N4O2 B3337434 Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl- CAS No. 63785-39-7

Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl-

Cat. No.: B3337434
CAS No.: 63785-39-7
M. Wt: 432.6 g/mol
InChI Key: NMCJLWHQVDLBQO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl-] (CAS: 63785-39-7) is a symmetrically substituted urea derivative characterized by a central 4-methyl-1,3-phenylene group flanked by two N',N'-dibutylurea moieties. Its molecular formula is C21H36N4O2, with a molecular weight of 376.55 g/mol (predicted) .

Properties

IUPAC Name

1,1-dibutyl-3-[3-(dibutylcarbamoylamino)-4-methylphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N4O2/c1-6-10-16-28(17-11-7-2)24(30)26-22-15-14-21(5)23(20-22)27-25(31)29(18-12-8-3)19-13-9-4/h14-15,20H,6-13,16-19H2,1-5H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCJLWHQVDLBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC(=C(C=C1)C)NC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399978
Record name Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-39-7
Record name Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(4-METHYL-1,3-PHENYLENE)BIS(1,1-DIBUTYLUREA)
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Biological Activity

Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl- is a synthetic compound that has garnered attention due to its unique molecular structure and potential biological activities. This compound features two dibutyl groups attached to a urea backbone, with a 4-methyl-1,3-phenylene moiety contributing to its properties. Understanding its biological activity is crucial for exploring its applications in various fields, including medicinal chemistry and materials science.

The compound has a molecular weight of approximately 350.48 g/mol and can participate in various chemical reactions typical of urea derivatives, such as nucleophilic substitutions and condensation reactions. Its synthesis typically involves the reaction of 4-methyl-1,3-phenylenediamine with dibutyl isocyanate under controlled conditions.

Anticancer Potential

Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, related compounds have been evaluated for their antiproliferative effects on various cancer cell lines. The MTT assay and BrdU cell proliferation assays are commonly employed to assess these effects.

Compound Cell Line IC50 (μM) Selectivity Index
Compound 49A54916.16.3
Compound 52aHeLa5.811.5

The data suggest that certain derivatives demonstrate selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

The mechanism underlying the anticancer activity of urea derivatives often involves the induction of apoptosis and autophagy in cancer cells. For example, studies have shown that specific compounds can disrupt critical cellular processes by binding to DNA or affecting key signaling pathways involved in cell survival and proliferation .

Study on Antiproliferative Activity

A study focusing on the synthesis and evaluation of bis-indole analogues with a phenyl linker demonstrated that these compounds could suppress cell proliferation in several cancer cell lines, including colorectal carcinoma and breast adenocarcinoma . The findings highlighted the importance of structural modifications in enhancing biological activity.

Antiprotozoal Activity

In addition to anticancer properties, some related compounds have shown efficacy against protozoan parasites such as Trypanosoma brucei and Trichomonas vaginalis. These studies emphasize the potential of urea derivatives as therapeutic agents beyond oncology .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Alkyl Chain Length Variations
  • Dipropyl Analogue :

    • 3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) (CAS: 26841-33-8) has a molecular weight of 376.55 g/mol , identical to the dibutyl variant due to similar carbon counts, but shorter propyl chains reduce steric hindrance. Predicted properties include a boiling point of 572.3±50.0°C and density of 1.071±0.06 g/cm³ .
    • Key Difference : Shorter alkyl chains may enhance crystallinity compared to the more flexible dibutyl analogue.
  • Dimethyl Analogue: N,N'-(4-Methyl-1,3-phenylene)bis(N',N'-dimethylurea) (CAS: 17526-94-2) has a molecular weight of 264.32 g/mol and appears as a white powder.
Aromatic Ring Substituents
  • Methyl Group Impact: and highlight that methyl substituents on the aromatic ring lower equilibrium constants in coordination complexes. For example, N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine exhibits reduced stability constants (logK₁ = 8.54, logK₂ = 6.36) compared to non-methylated analogues due to steric and electronic effects . In urea derivatives, the 4-methyl group may similarly reduce intermolecular interactions, affecting aggregation or binding properties.

Functional Group Modifications

Sulfonyloxy and Methoxy Derivatives
  • Sulfonyloxy-Substituted Ureas :
    • Compounds like N,N'-di-[4-(methanesulfonyloxy)phenyl]urea () feature sulfonyloxy groups that enhance polarity and reactivity, making them suitable for polymer crosslinking or pharmaceutical intermediates .
    • Contrast : The dibutyl groups in the target compound prioritize hydrophobicity, whereas sulfonyloxy derivatives favor applications requiring polar functional groups.

Stability and Ionization Constants

  • Equilibrium Constants: Methyl substituents on ligands like N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine reduce logK values by ~0.5–1.0 units compared to non-methylated counterparts, attributed to steric hindrance and electron-donating effects . For the target urea derivative, similar steric effects may lower stability in coordination complexes, impacting catalytic or chelation efficiency.
  • Ionization Trends :

    • In N,N’-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine , methyl groups increase ionization constants (logK₁ = 8.54) due to inductive electron donation, enhancing deprotonation .
    • This suggests that the 4-methyl group in the target compound could influence its acid-base behavior in solution, though experimental data specific to this urea derivative are lacking.

Data Tables: Comparative Overview

Table 1. Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Density (g/cm³)
N,N''-(4-Methyl-1,3-phenylene)bis[N',N'-dibutylurea] 63785-39-7 C21H36N4O2 376.55 Dibutyl, 4-methyl Not reported ~1.07 (estimated)
3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) 26841-33-8 C19H32N4O2 376.55 Dipropyl, 4-methyl 572.3±50.0 1.071±0.06
N,N'-(4-Methyl-1,3-phenylene)bis(N',N'-dimethylurea) 17526-94-2 C13H20N4O2 264.32 Dimethyl, 4-methyl Not reported Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl-
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